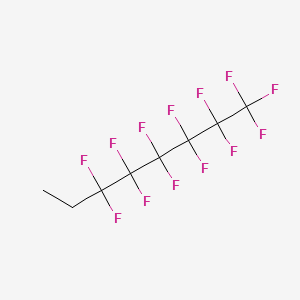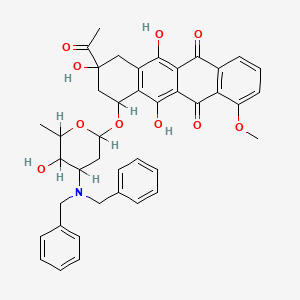
N,N-Dibenzyldaunorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyldaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its enhanced efficacy and reduced cardiotoxicity compared to its parent compound, daunorubicin . It is primarily studied for its potential as a prodrug, which means it can be metabolized into active compounds within the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyldaunorubicin involves the benzylation of daunorubicin. This process typically includes the reaction of daunorubicin with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-pressure liquid chromatography (HPLC) is often used for the purification and quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyldaunorubicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions convert the compound into its reduced form, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Benzyl chloride, in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various glycosidic derivatives such as N-benzyldaunorubicin and daunorubicin, along with their 13-dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyldaunorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism and pharmacokinetics of anthracyclines.
Biology: The compound is studied for its effects on cellular processes and its potential as a prodrug.
Medicine: It is primarily researched for its anticancer properties, particularly its efficacy against leukemia.
Industry: The compound is used in the development of new drug formulations and delivery systems.
Wirkmechanismus
N,N-Dibenzyldaunorubicin exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication.
Prodrug Activation: The compound is metabolized into active derivatives that exert cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Daunorubicin: The parent compound, known for its potent anticancer properties but higher cardiotoxicity.
Doxorubicin: Another anthracycline with similar mechanisms of action but different pharmacokinetics.
Nogalamycin: An anthracycline with distinct structural features and biological activities.
Uniqueness: N,N-Dibenzyldaunorubicin stands out due to its reduced cardiotoxicity and enhanced efficacy as a prodrug. Its ability to be metabolized into active compounds makes it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C41H41NO10 |
|---|---|
Molekulargewicht |
707.8 g/mol |
IUPAC-Name |
9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3 |
InChI-Schlüssel |
VUEZAPSQNPGLMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |
Synonyme |
N,N-dibenzyldaunorubicin N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA](/img/structure/B1221975.png)
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)
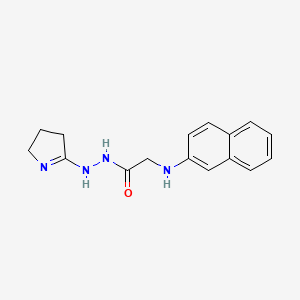
![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)
![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)
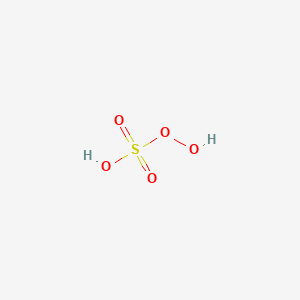
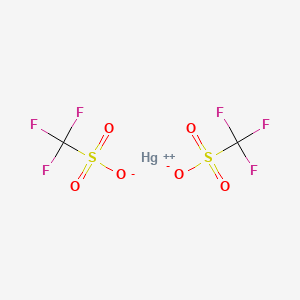
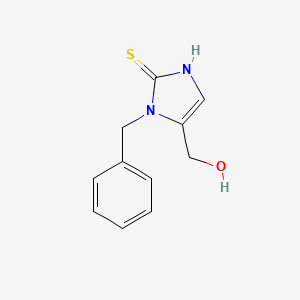
![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)
